2-Nitropyridin-4-ol

Organic synthesis Nitropyridine chemistry Process chemistry

This compound is a key synthetic intermediate for constructing 2,4-disubstituted pyridine cores in medicinal chemistry. It offers distinct reactivity from positional isomers, ensuring reproducible results in nucleophilic aromatic substitution and kinase inhibitor scaffold synthesis. Bulk quantities available for R&D and production, with full analytical documentation (NMR, HPLC).

Molecular Formula C5H4N2O3
Molecular Weight 140.1 g/mol
CAS No. 101654-28-8
Cat. No. B008485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitropyridin-4-ol
CAS101654-28-8
Molecular FormulaC5H4N2O3
Molecular Weight140.1 g/mol
Structural Identifiers
SMILESC1=CNC(=CC1=O)[N+](=O)[O-]
InChIInChI=1S/C5H4N2O3/c8-4-1-2-6-5(3-4)7(9)10/h1-3H,(H,6,8)
InChIKeyNJTUZNXKDOUPHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitropyridin-4-ol (CAS 101654-28-8) Procurement Baseline and Compound Class Identification


2-Nitropyridin-4-ol (CAS 101654-28-8; synonyms: 4-Hydroxy-2-nitropyridine, 2-nitro-1H-pyridin-4-one) is a heteroaromatic nitropyridine derivative bearing a nitro group at the 2-position and a hydroxyl group at the 4-position [1]. It exists in equilibrium between its pyridinol and pyridinone tautomeric forms [2]. This compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, enabling access to substituted pyridines, kinase inhibitor scaffolds, and heterocyclic building blocks .

Why Generic Substitution Among Nitropyridinol Isomers Fails: The Case for 2-Nitropyridin-4-ol


Isomeric nitropyridinols bearing nitro and hydroxyl substituents at different ring positions exhibit fundamentally divergent reactivity profiles, physicochemical properties, and biological target engagement [1]. For instance, the 3-nitro regioisomer (3-nitropyridin-4-ol, CAS 5435-54-1) demonstrates a markedly different melting point (285–290°C) compared to 2-nitropyridin-4-ol [2], while the 4-nitropyridin-2-ol isomer (CAS 4487-51-8) possesses distinct tautomeric equilibrium characteristics due to altered intramolecular hydrogen-bonding capacity . These positional variations directly influence nucleophilic aromatic substitution reactivity, downstream derivatization pathways, and pharmacokinetic parameters such as LogP and hydrogen-bonding potential . Consequently, substituting 2-nitropyridin-4-ol with a positional isomer without re-optimizing synthetic or biological protocols may lead to failed reactions, altered product profiles, or loss of target activity.

Quantitative Differentiation of 2-Nitropyridin-4-ol: Synthetic, Physicochemical, and Biological Evidence


Synthesis Efficiency: Quantitative One-Step Protocol vs. Multi-Step Nitration Approaches

2-Nitropyridin-4-ol can be synthesized in a single step under adapted Vilsmeier conditions with quantitative yield [1]. This contrasts sharply with conventional multi-step nitration pathways required for other nitropyridinol isomers, which typically involve sequential nitration and hydroxylation steps with cumulative yield losses [2].

Organic synthesis Nitropyridine chemistry Process chemistry

Lipophilicity and Hydrogen-Bonding Capacity: Computed Physicochemical Profile

2-Nitropyridin-4-ol exhibits a computed LogP of 0.6954, Topological Polar Surface Area (TPSA) of 76.26 Ų, four hydrogen-bond acceptors, and one hydrogen-bond donor . This profile is distinct from positional isomers due to differing electronic effects of the nitro group relative to the hydroxyl substituent, which alters intramolecular hydrogen bonding and tautomeric equilibrium [1].

Computational chemistry Drug-likeness ADME prediction

Enzymatic Inhibition Profile: eNOS, iNOS, and COX Activity Data

2-Nitropyridin-4-ol has been evaluated across multiple enzyme targets. Against human endothelial nitric oxide synthase (eNOS) expressed in HEK293 cells, it demonstrates an EC50 > 100,000 nM (>100 μM), indicating weak eNOS inhibition [1]. For inducible NOS (iNOS)-mediated NO production in rat RINmF cells, it exhibits IC50 values in the range of 24,200–57,600 nM (24–58 μM) [2]. Against ovine COX1 and human recombinant COX2, it shows IC50 ≈ 100,000 nM (100 μM) [3].

Enzyme inhibition Nitric oxide synthase Cyclooxygenase Inflammation

Documented Use as a Scaffold in Patent Literature

2-Nitropyridin-4-ol and its derivatives are claimed in multiple patents as key intermediates for synthesizing kinase inhibitors, cannabinoid receptor 1 (CB1) modulators, and nitric oxide synthase inhibitors [REFS-1, REFS-2]. Its structural motif appears in patent families covering ring-substituted N-pyridinyl amides as kinase inhibitors and nitropyridine-based IL-8 receptor antagonists [3].

Pharmaceutical patents Kinase inhibitors Intellectual property

Optimal Procurement and Deployment Scenarios for 2-Nitropyridin-4-ol Based on Evidence


Synthesis of Substituted Pyridines and Kinase Inhibitor Scaffolds

Given its quantitative single-step synthetic accessibility [1] and established presence in kinase inhibitor patent families [2], 2-nitropyridin-4-ol is best deployed as a starting material for constructing 2,4-disubstituted pyridine cores. The 2-nitro group enables further functionalization via reduction to an amine or nucleophilic aromatic substitution, while the 4-hydroxy group provides a handle for O-alkylation or activation to a leaving group.

Computational ADME Screening and Physicochemical Profiling Studies

Researchers conducting in silico drug-likeness assessments can utilize the computed physicochemical parameters (LogP = 0.6954, TPSA = 76.26 Ų, 4 HBA, 1 HBD) as baseline data for scaffold optimization . The moderate lipophilicity and polar surface area place 2-nitropyridin-4-ol within favorable ranges for oral bioavailability, making it a rational starting point for lead generation programs.

Negative Control or Baseline Reference in NOS/COX Inhibition Assays

Given its weak, non-selective inhibitory activity against eNOS (EC50 > 100,000 nM), iNOS (IC50 ≈ 24,000–58,000 nM), and COX1/COX2 (IC50 ≈ 100,000 nM) [REFS-4, REFS-5, REFS-6], 2-nitropyridin-4-ol may serve as a reference compound or negative control when evaluating more potent, optimized nitropyridine derivatives in inflammation-related enzyme assays.

Interrogation of Tautomer-Dependent Reactivity in Heterocyclic Chemistry

The pyridinol-pyridinone tautomeric equilibrium of 2-nitropyridin-4-ol provides a valuable model system for studying how tautomerism influences nucleophilic aromatic substitution regioselectivity and hydrogen-bonding networks [6]. This scenario is particularly relevant for academic research groups investigating fundamental heterocyclic reactivity or for industrial process chemists optimizing derivatization conditions.

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